N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine

Peptide Synthesis Solubility Solid-Phase Chemistry

Boc-Leu-Leu-OH is an acid-labile dipeptide for Boc-SPPS, orthogonal to Fmoc chemistry. With molecular weight 344.45 g/mol and DMF/ethanol solubility (30 mg/mL), it enables efficient coupling and greener solvent alternatives. Validated in anticancer peptide-curcumin derivatives and fluorescent probes. ≥98% purity ensures reliable performance. Ideal for peptide-drug conjugates and large-scale campaigns.

Molecular Formula C17H32N2O5
Molecular Weight 344.4 g/mol
CAS No. 15136-12-6
Cat. No. B1337194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
CAS15136-12-6
Molecular FormulaC17H32N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1
InChIKeyPBTNVAYSJPRTLQ-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Leu-Leu-OH (CAS 15136-12-6 / 73401-65-7): Core Specifications for Sourcing N-Protected Dipeptide Building Blocks


N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine, commonly referred to as Boc-Leu-Leu-OH, is a protected L-dipeptide comprising two leucine residues with an acid-labile tert-butyloxycarbonyl (Boc) group at the N-terminus [1]. Characterized by a molecular formula of C₁₇H₃₂N₂O₅ and a molecular weight of 344.45 g/mol, it is supplied as a white to off-white crystalline powder with ≥95% to ≥99% purity by HPLC . Its primary application is as a building block in Boc-strategy solid-phase peptide synthesis (SPPS), enabling the direct incorporation of the Leu-Leu motif without the need for sequential coupling [2].

Why Boc-Leu-Leu-OH Cannot Be Straight-Swapped with Other N-Protected Dipeptides or Single Amino Acid Derivatives


Direct substitution of Boc-Leu-Leu-OH with alternative protected dipeptides (e.g., Fmoc-Leu-Leu-OH or Z-Leu-Leu-OH) or sequential coupling of two Boc-Leu-OH monomers introduces orthogonal protecting group regimes and differential side-chain reactivity that fundamentally alter synthetic route design [1]. The Boc group confers stability to nucleophiles, hydrogenolysis, and basic hydrolysis, while remaining selectively cleavable with trifluoroacetic acid (TFA); this is electronically and sterically distinct from the base-labile Fmoc group or the hydrogenolyzable Z group, meaning that the choice of protecting group dictates the entire deprotection and cleavage strategy for the assembled peptide [2]. Furthermore, pre-formed Boc-Leu-Leu-OH eliminates a coupling step, reducing the cumulative risk of epimerization at the Leu Cα position that can occur during iterative monomer coupling [3].

Product-Specific Quantitative Evidence for Boc-Leu-Leu-OH Selection: Comparator Data and Performance Metrics


Solubility Profile Benchmarking: Boc-Leu-Leu-OH vs. Fmoc-Leu-Leu-OH

Boc-Leu-Leu-OH demonstrates a broader and more defined solubility profile than the analogous Fmoc-protected dipeptide, Fmoc-Leu-Leu-OH, enabling reliable stock solution preparation in multiple solvents. While Fmoc-Leu-Leu-OH is reported as only slightly soluble in acetonitrile, DMSO, and methanol, Boc-Leu-Leu-OH is soluble at defined concentrations: 30 mg/mL in DMF, 30 mg/mL in Ethanol, 10 mg/mL in DMSO, and 0.25 mg/mL in Ethanol:PBS (pH 7.2) (1:3) . This quantitative solubility specification allows researchers to pre-select the optimal solvent system for coupling reactions without empirical solubility screening.

Peptide Synthesis Solubility Solid-Phase Chemistry

Racemization Risk Reduction: Boc-Leu-Leu-OH as a Pre-Formed Dipeptide vs. Stepwise Boc-Leu-OH Coupling

The use of pre-synthesized Boc-Leu-Leu-OH eliminates one on-resin or in-solution coupling step compared to sequential Boc-Leu-OH monomer additions, directly reducing the cumulative risk of racemization at the C-terminal leucine Cα. Studies on Boc-amino acid coupling to proline phenacyl ester demonstrate measurable racemization (quantified by HPLC) that is dependent on coupling additives: racemization extent increased significantly with HOBt present but was minimized in its absence [1]. In a related context, Boc-Leu-OH coupling yields improved from 22% to 64% upon optimization, underscoring the sensitivity of single-step monomer coupling efficiency to reaction conditions . A pre-formed dipeptide building block circumvents this variability for the critical Leu-Leu junction.

Epimerization Coupling Efficiency Chiral Purity

Boc vs. Fmoc Orthogonal Stability: Acid-Labile Boc Enables Distinct Synthetic Routes

The Boc group on Boc-Leu-Leu-OH is stable toward nucleophiles, catalytic hydrogenolysis, and basic hydrolysis, but is quantitatively cleaved by trifluoroacetic acid (TFA, typically 50% in dichloromethane) within 30 minutes at room temperature [1]. In contrast, the Fmoc group on Fmoc-Leu-Leu-OH is removed under basic conditions (20% piperidine in DMF), which precludes its use in syntheses where base-sensitive functionalities or ester linkages are present [2]. This orthogonal stability profile means Boc-Leu-Leu-OH is the only viable choice for peptides requiring acid-labile side-chain protection strategies (e.g., Boc/Bzl chemistry) or those incompatible with repeated base exposure [3].

Protecting Group Strategy Orthogonal Chemistry SPPS Compatibility

Application-Specific Validation: Boc-Leu-Leu-OH in Intramolecular Energy Transfer Studies

Boc-Leu-Leu-OH is the foundational N-terminal building block for a well-characterized series of fluorescent peptides used in Förster resonance energy transfer (FRET) studies. In the series Boc-Leu-Leu-Lys-(Ala)n-Leu-Leu-Lys-OtBu (n = 0–4), the compound provides a defined hydrophobic N-terminal domain that facilitates the study of distance-dependent electronic energy transfer between naphthalene (donor) and protoporphyrin IX (acceptor) chromophores [1][2]. The quenching of excited naphthalene proceeds on a time scale of 2–8 ns depending on chain length, with a minor slower component at ~45 ns attributed to exciplex quenching. No equivalent body of photophysical characterization exists for Fmoc-Leu-Leu-OH or Z-Leu-Leu-OH in comparable energy transfer systems.

Fluorescent Peptides Energy Transfer Bioprobe Design

Storage Stability Specification: Powder Longevity vs. Fmoc-Leu-Leu-OH

Boc-Leu-Leu-OH is documented to be stable for ≥ 4 years when stored as a lyophilized powder at -20°C, with manufacturer specifications indicating 3 years (powder, -20°C) and 36 months (lyophilized, -20°C, desiccated) [1]. In contrast, Fmoc-Leu-Leu-OH supplier documentation recommends refrigeration without specifying a quantitative shelf-life duration beyond standard QC re-analysis intervals, and the Fmoc group is known to undergo slow β-elimination to dibenzofulvene upon prolonged storage, requiring periodic purity verification [2]. This defined long-term stability reduces re-qualification burden for multi-year research programs.

Stability Shelf Life Storage Conditions

Optimal Research and Industrial Use Cases for N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine (Boc-Leu-Leu-OH)


Boc-SPPS Assembly of Hydrophobic Peptide Sequences Containing Leu-Leu Motifs

Boc-Leu-Leu-OH is optimally deployed in Boc-strategy solid-phase peptide synthesis where a Leu-Leu junction is present in the target sequence. Its defined solubility in DMF (30 mg/mL) and Ethanol (30 mg/mL) ensures efficient coupling, while the acid-labile Boc group is fully compatible with standard TFA deprotection protocols. The elimination of one coupling step relative to sequential monomer addition reduces the risk of racemization at the C-terminal leucine Cα, preserving chiral integrity at this critical junction [1].

Fluorescent Peptide Probe Development Using Förster Resonance Energy Transfer (FRET)

Boc-Leu-Leu-OH is an essential starting material for constructing peptide backbones in FRET-based probes, as validated by the Boc-Leu-Leu-Lys-(Ala)n-Leu-Leu-Lys-OtBu series. The leucine-rich N-terminal domain contributes to a well-defined hydrophobic environment that supports reproducible energy transfer kinetics (2–8 ns quenching timescale) between naphthalene donors and protoporphyrin IX acceptors. No equivalent photophysical characterization is available for Fmoc or Z analogs, making Boc-Leu-Leu-OH the empirically supported choice for this application [1].

Synthesis of Peptide-Drug Conjugates Requiring Acid-Labile Protection

In the synthesis of peptide-based curcumin derivatives with anticancer activity, Boc-Leu-Leu-OH serves as the N-terminal building block, where the Boc group provides compatibility with acid-labile linker chemistries that would be compromised by the basic deprotection conditions required for Fmoc removal. The resulting peptide-curcumin conjugates demonstrated in vitro anticancer activity against tumor cell lines [1].

Long-Term Research Programs Requiring Bulk Procurement of Stable Dipeptide Building Blocks

For multi-year peptide synthesis programs, Boc-Leu-Leu-OH's documented powder stability of ≥ 4 years at -20°C enables cost-effective bulk procurement without the need for interim re-qualification. This contrasts with Fmoc-protected dipeptides, which are subject to gradual β-elimination degradation and lack quantitative multi-year stability claims. The compound's consistent ≥ 95–99% HPLC purity across suppliers further supports reliable long-term batch reservation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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